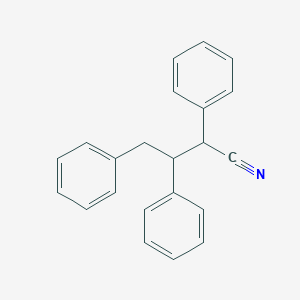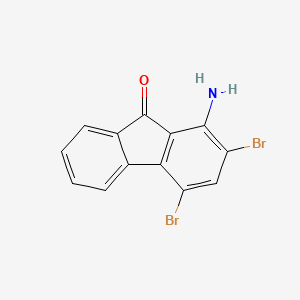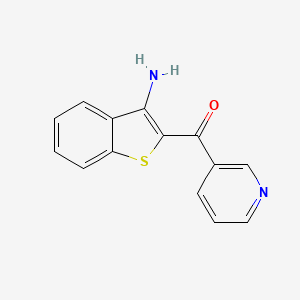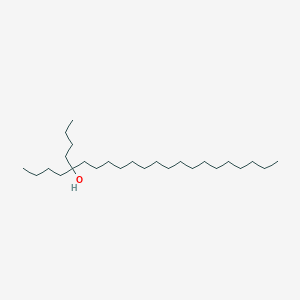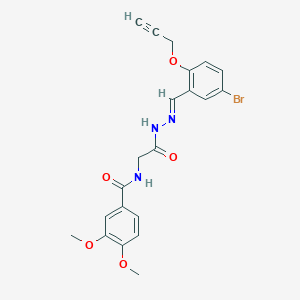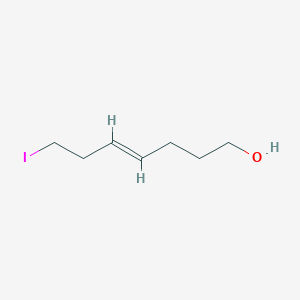
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound characterized by its unique structure. It consists of a benzene ring substituted with a 2-propenyloxy group and a 1,1,3,3-tetramethylbutyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves the following steps:
Preparation of 1-(2-propenyloxy)benzene: This can be achieved by reacting benzene with 2-propenyloxy chloride in the presence of a base such as sodium hydroxide.
Introduction of the 1,1,3,3-tetramethylbutyl group: This step involves the alkylation of 1-(2-propenyloxy)benzene with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(2-propenyloxy)-4-(tert-butyl)-: Similar structure but with a tert-butyl group instead of a 1,1,3,3-tetramethylbutyl group.
Benzene, 1-(2-propenyloxy)-4-(isopropyl)-: Contains an isopropyl group instead of a 1,1,3,3-tetramethylbutyl group.
Benzene, 1-(2-propenyloxy)-4-(methyl)-: Features a methyl group in place of the 1,1,3,3-tetramethylbutyl group.
Uniqueness
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- stands out due to its bulky 1,1,3,3-tetramethylbutyl group, which imparts unique steric and electronic properties. These properties influence its reactivity, stability, and interactions with other molecules, making it distinct from its similar counterparts.
Properties
CAS No. |
61103-72-8 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-prop-2-enoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H26O/c1-7-12-18-15-10-8-14(9-11-15)17(5,6)13-16(2,3)4/h7-11H,1,12-13H2,2-6H3 |
InChI Key |
JJKBEXZXMQRNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




